(Thiophen-3-yl)methanesulfonyl chloride

Description

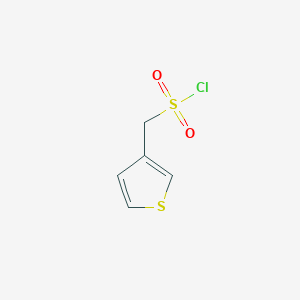

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

thiophen-3-ylmethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXPMTSIARLTSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Thiophen 3 Yl Methanesulfonyl Chloride

Direct Synthesis Approaches to (Thiophen-3-yl)methanesulfonyl chloride

Direct approaches focus on the functionalization of a (Thiophen-3-yl)methyl group to introduce the sulfonyl chloride moiety. These methods are crucial for the targeted synthesis of the final compound from readily available thiophene (B33073) derivatives.

While direct conversion of an alcohol to a sulfonyl chloride in one step is not a standard transformation, a common and reliable multi-step sequence can be employed starting from (Thiophen-3-yl)methanol. This pathway typically involves the conversion of the alcohol to a more suitable intermediate, such as a sulfonic acid salt, which is then chlorinated.

The process can be outlined as follows:

Halogenation: (Thiophen-3-yl)methanol is first converted to its corresponding halide, such as 3-(chloromethyl)thiophene (B1314076) or 3-(bromomethyl)thiophene, using standard halogenating agents (e.g., SOCl₂, PBr₃).

Sulfonation (Strecker Sulfite (B76179) Alkylation): The resulting alkyl halide is reacted with a sulfite salt, typically sodium sulfite (Na₂SO₃), in an aqueous or mixed solvent system. This nucleophilic substitution reaction yields the sodium salt of (thiophen-3-yl)methanesulfonic acid.

Chlorination: The final step involves the conversion of the sulfonic acid or its salt into the target sulfonyl chloride. This is achieved by treating the sulfonic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), phosphorus pentachloride (PCl₅), or phosphoryl chloride (POCl₃). lookchem.comresearchgate.net

This sequence provides a reliable, albeit indirect, route from the methanol (B129727) precursor to the desired sulfonyl chloride.

Alternative strategies offer more direct routes by starting with precursors that already contain sulfur at the desired position, or by utilizing efficient one-pot procedures from alkyl halides.

Oxidative Chlorination of (Thiophen-3-yl)methanethiol: A highly effective method for forming sulfonyl chlorides is the direct oxidative chlorination of the corresponding thiol. tandfonline.com In this approach, (Thiophen-3-yl)methanethiol serves as the starting material. Various reagent systems can accomplish this transformation under mild conditions. organic-chemistry.org

| Reagent System | Key Features |

| H₂O₂ / SOCl₂ | A highly reactive system that provides the sulfonyl chloride in very short reaction times at room temperature. organic-chemistry.orgresearchgate.net |

| N-Chlorosuccinimide (NCS) | NCS in the presence of a chloride source and water offers a mild and effective method for the oxidative chlorination of thiols. organic-chemistry.org |

| Trichloroisocyanuric acid (TCCA) | A stable and easy-to-handle reagent that provides good to excellent yields of sulfonyl chlorides from thiols. researchgate.net |

From S-Alkylisothiourea Salts: An operationally simple and environmentally conscious method involves the conversion of an alkyl halide, such as 3-(bromomethyl)thiophene, into an S-alkylisothiourea salt, which is then subjected to oxidative chlorosulfonation. organic-chemistry.orgthieme-connect.com This two-step, one-pot procedure avoids the use of odorous thiols. researchgate.netthieme-connect.com

The reaction proceeds via two main steps:

Formation of Isothiourea Salt: 3-(Bromomethyl)thiophene is reacted with inexpensive thiourea (B124793) in a solvent like ethanol (B145695) to form the S-(Thiophen-3-ylmethyl)isothiourea bromide salt.

Oxidative Chlorosulfonation: The crude salt is then treated with an oxidizing and chlorinating agent. A common and effective reagent for this step is N-chlorosuccinimide (NCS) in an acetonitrile-hydrochloric acid medium. thieme-connect.comorganic-chemistry.org This reaction proceeds smoothly under mild conditions to yield this compound. researchgate.net

This method is advantageous due to its use of readily available, odorless starting materials and its avoidance of harsh reagents like gaseous chlorine. organic-chemistry.org

General Precursor Thiophene Ring Synthesis Methodologies

The synthesis of the thiophene ring itself is a fundamental aspect of thiophene chemistry. Several named reactions provide versatile routes to substituted thiophenes, which can then serve as precursors for further functionalization.

The Paal-Knorr synthesis is a classic method for constructing the thiophene ring from a 1,4-dicarbonyl compound. The reaction involves heating the diketone with a sulfurizing agent, which both introduces the sulfur atom and facilitates the dehydration and cyclization process.

| Parameter | Description |

| Substrate | 1,4-Dicarbonyl compounds (e.g., hexane-2,5-dione). |

| Reagent | A sulfurizing agent such as Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. |

| Mechanism | The reaction is thought to proceed through the thionation of one or both carbonyl groups, followed by intramolecular condensation and dehydration to form the aromatic thiophene ring. |

The Gewald synthesis is a powerful multicomponent reaction for the preparation of 2-aminothiophenes. This reaction is particularly valuable for creating highly functionalized thiophene rings in a single step from simple starting materials.

The reaction involves the condensation of a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a base (such as morpholine (B109124) or triethylamine).

| Parameter | Description |

| Substrates | 1. A ketone or aldehyde with an α-methylene group. 2. An activated nitrile compound (e.g., malononitrile, ethyl cyanoacetate). 3. Elemental Sulfur (S₈). |

| Catalyst | A base, typically a secondary or tertiary amine like morpholine. |

| Product | A polysubstituted 2-aminothiophene. |

| Mechanism | The process begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product. |

The Volhard-Erdmann cyclization is a method for synthesizing thiophenes by reacting 1,4-difunctional compounds with a potent sulfurizing agent. It is particularly known for its use of succinic acid derivatives.

The reaction involves heating disodium (B8443419) succinate (B1194679) or other 1,4-dicarbonyl compounds with phosphorus heptasulfide (P₄S₇). For example, the synthesis of 3-methylthiophene (B123197) can be achieved starting from itaconic acid, which is first converted to its disodium salt and then cyclized.

Other Cyclization and Annulation Reactions for Thiophene Ring Formation

While direct synthesis of this compound via a one-pot cyclization is not extensively documented, established thiophene synthesis reactions can be adapted to produce precursors that can be subsequently converted to the target compound. Two such classical methods are the Gewald and Paal-Knorr thiophene syntheses.

The Gewald reaction is a multicomponent reaction that typically yields polysubstituted 2-aminothiophenes. wikipedia.orgnih.govarkat-usa.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgnih.gov To synthesize a precursor for this compound, one could envision a variation starting with a β-keto ester or a related compound that would introduce a functionalized methyl group at the 3-position. The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and cyclization. wikipedia.org Microwave irradiation has been shown to improve reaction times and yields in some Gewald reactions. wikipedia.org

The Paal-Knorr thiophene synthesis offers another route to the thiophene ring by the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. wikipedia.orguobaghdad.edu.iq To apply this to the synthesis of a suitable precursor, a 1,4-dicarbonyl compound with a side chain that can be converted to a methanesulfonyl chloride group would be required. The mechanism involves the conversion of the diketone to a thioketone, which then undergoes cyclization and dehydration. wikipedia.org Microwave assistance has also been successfully applied to Paal-Knorr reactions, often leading to improved yields and shorter reaction times. researchgate.net

Optimization of Synthetic Conditions for Enhanced Yield, Regioselectivity, and Atom Economy

The optimization of synthetic conditions is crucial for developing efficient and cost-effective routes to this compound. Key parameters for optimization include the choice of reagents, solvents, catalysts, reaction temperature, and time.

A plausible and more direct route to the target molecule involves the functionalization of a pre-existing 3-substituted thiophene. One such pathway begins with the synthesis of 3-(chloromethyl)thiophene . This can be achieved through the chloromethylation of thiophene, although this reaction can sometimes lead to a mixture of isomers. A more selective method involves the treatment of (thiophen-3-yl)methanol with a chlorinating agent like thionyl chloride.

Once 3-(chloromethyl)thiophene is obtained, it can be converted to (thiophen-3-yl)methanethiol . This conversion can be achieved by reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea followed by hydrolysis.

The final step is the oxidative chlorination of (thiophen-3-yl)methanethiol to yield this compound. Various reagents can be employed for this transformation, including chlorine gas in an aqueous medium or N-chlorosuccinimide (NCS). The use of NCS offers a milder and often more selective alternative to gaseous chlorine. organic-chemistry.org

Optimization of each of these steps is critical. For instance, in the conversion of the thiol to the sulfonyl chloride, controlling the reaction temperature and the stoichiometry of the oxidizing agent is vital to prevent over-oxidation and the formation of byproducts. The choice of solvent can also significantly impact the reaction rate and selectivity.

The following table summarizes a potential multi-step synthesis and highlights key areas for optimization:

| Step | Reaction | Reagents & Conditions | Key Optimization Parameters |

| 1 | Synthesis of (Thiophen-3-yl)methanol | Grignard reaction of 3-bromothiophene (B43185) with formaldehyde (B43269) | Grignard reagent formation conditions, temperature control during formaldehyde addition. |

| 2 | Synthesis of 3-(Chloromethyl)thiophene | Reaction of (Thiophen-3-yl)methanol with thionyl chloride | Temperature, stoichiometry of thionyl chloride, solvent choice. |

| 3 | Synthesis of (Thiophen-3-yl)methanethiol | Reaction of 3-(chloromethyl)thiophene with sodium hydrosulfide | Nucleophile concentration, reaction time, temperature. |

| 4 | Synthesis of this compound | Oxidative chlorination of (thiophen-3-yl)methanethiol with NCS | Stoichiometry of NCS, solvent system (e.g., acetonitrile/water), temperature control. |

Scalability Considerations and Process Chemistry for the Synthesis of this compound

The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Safety is a primary concern, particularly when handling reagents like thionyl chloride and chlorine gas, which are corrosive and toxic. On a large scale, the use of closed systems and scrubbers to neutralize any evolved acidic gases is mandatory. The exothermic nature of many of the reaction steps, especially the final oxidative chlorination, necessitates robust temperature control systems to prevent runaway reactions. The use of continuous flow reactors can offer significant safety advantages over batch processes by minimizing the volume of hazardous materials at any given time and providing better heat transfer. mdpi.com

Process efficiency and atom economy are critical for the economic viability of the synthesis. Optimizing reaction conditions to maximize yield and minimize waste is paramount. This includes the recycling of solvents and the recovery and reuse of any unreacted starting materials. A detailed process mass intensity (PMI) analysis should be conducted to identify areas for improvement.

Equipment selection for large-scale production must account for the corrosive nature of many of the reagents. Glass-lined or Hastelloy reactors are often required. acs.org The isolation and purification of the final product on a large scale may involve crystallization or distillation, and the choice of method will depend on the physical properties of this compound and its impurities.

The development of a robust and reproducible process is essential. This involves establishing clear standard operating procedures (SOPs) and implementing in-process controls (IPCs) to monitor the reaction progress and ensure consistent product quality. Design of Experiments (DoE) can be a valuable tool in identifying and optimizing critical process parameters. mdpi.com For instance, a continuous manufacturing approach using continuous stirred-tank reactors (CSTRs) and automated process controls has been successfully implemented for the scalable production of other aryl sulfonyl chlorides, demonstrating significant improvements in consistency and spacetime yield. mdpi.com

The following table outlines some key scalability considerations for the proposed synthetic route:

| Parameter | Laboratory Scale | Industrial Scale |

| Safety | Fume hood, personal protective equipment | Closed systems, scrubbers, automated controls, continuous flow reactors |

| Reagent Handling | Small quantities, manual addition | Bulk transfer systems, automated dosing |

| Temperature Control | Ice baths, heating mantles | Jacketed reactors with precise temperature control, heat exchangers |

| Work-up & Isolation | Extraction, rotary evaporation | Large-scale extraction units, fractional distillation columns, crystallizers |

| Process Control | TLC, NMR | In-line analytics (e.g., FTIR, HPLC), automated process control systems |

Chemical Reactivity and Transformation Pathways of Thiophen 3 Yl Methanesulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The core of (Thiophen-3-yl)methanesulfonyl chloride's reactivity lies in the nucleophilic substitution at the sulfonyl sulfur atom. In these reactions, a nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. This process is the foundation for synthesizing a diverse array of sulfonated derivatives.

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for the synthesis of sulfonamides. cbijournal.comresearchgate.net When this compound reacts with an amine, it is expected to form the corresponding N-substituted (thiophen-3-yl)methanesulfonamide. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. cbijournal.com The use of a base prevents the protonation of the amine reactant, which would render it non-nucleophilic. cbijournal.com This method is broadly applicable to a wide range of primary and secondary amines, including anilines. cbijournal.comnih.gov

General Reaction Scheme for Sulfonamide Formation

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| This compound | Primary or Secondary Amine (R¹R²NH) | N-substituted (thiophen-3-yl)methanesulfonamide | Pyridine or Triethylamine, Dichloromethane (DCM) or Tetrahydrofuran (THF), 0°C to room temperature |

Analogous to the reaction with amines, sulfonyl chlorides react with hydrazine and its derivatives to yield sulfonyl hydrazides. google.com The reaction of this compound with hydrazine hydrate would produce (thiophen-3-yl)methanesulfonohydrazide. Typically, two equivalents of hydrazine are used: one as the nucleophile and the second to neutralize the HCl byproduct. Alternatively, an auxiliary base can be used. google.com Sulfonyl hydrazides are stable, crystalline solids and serve as important intermediates in organic synthesis. mdpi.compreprints.org

General Reaction Scheme for Sulfonyl Hydrazide Formation

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| This compound | Hydrazine (or derivative) | (Thiophen-3-yl)methanesulfonohydrazide | Excess hydrazine or presence of a base, various solvents |

Sulfonyl azides are valuable reagents in organic chemistry, known for their use in diazo-transfer reactions and cycloadditions. They are commonly prepared by the reaction of sulfonyl chlorides with an azide salt, most often sodium azide. tandfonline.comorganic-chemistry.org The reaction of this compound with sodium azide would proceed via a nucleophilic substitution to yield (thiophen-3-yl)methanesulfonyl azide. ijsrst.com This conversion is often performed in a solvent system that can dissolve both the organic sulfonyl chloride and the inorganic azide salt, such as aqueous acetone or polyethylene glycol (PEG). tandfonline.comresearchgate.net

General Reaction Scheme for Sulfonyl Azide Formation

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| This compound | Sodium Azide (NaN₃) | (Thiophen-3-yl)methanesulfonyl azide | Acetone/water, PEG-400, room temperature |

Sulfonate esters are synthesized by the reaction of sulfonyl chlorides with alcohols or phenols, a process often referred to as sulfonylation (e.g., tosylation or mesylation). chempedia.infolibretexts.org This reaction, when applied to this compound, would produce the corresponding (thiophen-3-yl)methanesulfonate esters. The reaction is almost always carried out in the presence of a non-nucleophilic base like pyridine, which catalyzes the reaction and neutralizes the HCl generated. libretexts.orgresearchgate.net A key feature of this transformation is that the C-O bond of the alcohol is not broken, meaning the stereochemistry at the alcohol's carbon center is retained. libretexts.org Sulfonate esters are excellent leaving groups, making them useful intermediates for subsequent substitution reactions. libretexts.org

General Reaction Scheme for Sulfonate Ester Formation

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| This compound | Alcohol or Phenol (R-OH) | (Thiophen-3-yl)methanesulfonate ester | Pyridine or Triethylamine, Dichloromethane (DCM), 0°C to room temperature |

Sulfonyl chlorides can react with thiols (mercaptans) in the presence of a base to form thiosulfonates (formerly known as sulfonyl sulfides). tandfonline.comtandfonline.comruc.dk The reaction between this compound and a thiol (R-SH) would yield an S-alkyl or S-aryl (thiophen-3-yl)methanethiosulfonate. Pyridine is a commonly used base for this transformation. tandfonline.com Thiosulfonates are of interest in medicinal chemistry and as intermediates in the synthesis of other organosulfur compounds. uantwerpen.beresearchgate.net

General Reaction Scheme for Thiosulfonate Formation

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| This compound | Thiol (R-SH) | S-Alkyl/Aryl (thiophen-3-yl)methanethiosulfonate | Pyridine, Dichloromethane (DCM), room temperature |

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic heterocycle that is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). nih.govstudysmarter.co.ukpearson.com Substitution typically occurs preferentially at the C2 (alpha) position, which is adjacent to the sulfur atom. pearson.comresearchgate.net

However, the methanesulfonyl chloride group (-CH₂SO₂Cl) attached to the thiophene ring at the 3-position is expected to be strongly electron-withdrawing and deactivating. The sulfonyl group itself is one of the most powerful deactivating groups for EAS. rsc.org This deactivating effect would significantly reduce the nucleophilicity of the thiophene ring, making further electrophilic substitution on the ring challenging under standard conditions. Any substitution that does occur would likely be directed to the C5 position, which is furthest from the deactivating group and is also an alpha-position relative to the sulfur heteroatom.

Therefore, while thiophene itself is highly reactive, electrophilic aromatic substitution on the this compound molecule is not a common or facile transformation. researchgate.net It is more synthetically practical to introduce substituents onto the thiophene ring prior to the installation of the methanesulfonyl side chain.

Cross-Coupling Reactions Involving the Sulfonyl Moiety and Thiophene Ring

This compound is a bifunctional molecule capable of participating in cross-coupling reactions at two distinct sites: the sulfonyl chloride group and the thiophene ring. The sulfonyl chloride can be used in desulfinative or desulfonylative coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Concurrently, the C-H bonds on the thiophene ring, particularly at the activated C2 and C5 positions, are potential sites for direct functionalization, or the ring can be pre-functionalized with a halide to engage in standard cross-coupling protocols.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Transition-metal catalysis provides powerful tools for forging new bonds, and sulfonyl chlorides have emerged as effective electrophilic partners. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of C-C bond formation. Arenesulfonyl chlorides can couple with arylboronic acids in a desulfonative process to yield biaryl compounds. researchgate.netchemrevlett.com For this compound, this reaction would likely occur at the C-S bond, leading to the formation of a (Thiophen-3-yl)-substituted methylene (B1212753) group linked to a new aryl or vinyl group, with the expulsion of sulfur dioxide. The reactivity of sulfonyl chlorides in these couplings is notable, often falling between that of aryl iodides and aryl bromides. epfl.chnih.gov The thiophene ring itself can also participate in Suzuki coupling, typically requiring prior conversion to a boronic acid or ester derivative, or by using a halogenated thiophene precursor. mdpi.comresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, employing a dual palladium and copper catalytic system. wikipedia.orgorganic-chemistry.org Desulfinative Sonogashira couplings of arenesulfonyl chlorides have been developed, allowing for the formation of aryl alkynes. epfl.ch Applied to this compound, this would result in the synthesis of 3-(prop-1-yn-1-yl)thiophenes. The reaction is conducted under mild, basic conditions, making it suitable for complex molecule synthesis. wikipedia.org The thiophene ring, if halogenated, is also an excellent substrate for Sonogashira coupling. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org While direct coupling at the sulfonyl chloride group to form sulfonamides is a standard reaction not typically classified under this name, the thiophene ring of this compound can be functionalized via Buchwald-Hartwig amination. This generally requires the presence of a halide (Br, Cl) or triflate on the thiophene ring. wikipedia.orgorganic-chemistry.org The development of specialized ligands has greatly expanded the scope of this reaction to include a wide array of amines and (hetero)aryl halides. nih.gov

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Typical Catalyst/Ligand System | Potential Product from this compound |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine ligand | 3-(Arylmethyl)thiophene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine base | 3-(Alkynylmethyl)thiophene |

| Buchwald-Hartwig | Primary/Secondary Amine (on halo-thiophene) | Pd₂(dba)₃ / Biarylphosphine Ligand (e.g., XPhos) | N-Aryl-(halothiophen-3-yl)methanesulfonamide |

Ligand Design and Mechanistic Insights for Cross-Coupling

The success of metal-catalyzed cross-coupling reactions is heavily dependent on the ligand coordinated to the metal center. For challenging substrates like sulfonyl chlorides or electron-rich heteroaryl chlorides, the development of sophisticated ligands has been crucial.

Ligand Design: Sterically hindered and electron-rich dialkylbiaryl phosphine ligands, such as XPhos, SPhos, and Buchwald's other "generation" ligands, are highly effective. nih.gov These ligands promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is crucial for initiating the catalytic cycle via oxidative addition. princeton.edu Bidentate phosphine ligands like BINAP and DPEphos have also proven effective, particularly in preventing the formation of inactive palladium dimers and accelerating the reaction. wikipedia.org For copper-catalyzed reactions, which can be an alternative, often no external ligand is required. nie.edu.sg

Mechanistic Insights: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. In the case of sulfonyl chlorides, the key step is the oxidative addition of the palladium(0) complex into either the C-S or S-Cl bond. researchgate.net DFT calculations and mechanistic experiments suggest that for desulfonative couplings, oxidative addition into the C–S bond is often the turnover-limiting step. researchgate.net Following oxidative addition, a desulfonylation step occurs, extruding SO₂, to form a Pd-aryl intermediate which then proceeds through the rest of the cycle. In some cases, particularly with copper catalysis, a radical process involving a sulfur-centered radical intermediate has been proposed. researchgate.net

Table 2: Common Ligands in Cross-Coupling of Aryl Sulfonyl Derivatives

| Ligand Class | Example(s) | Key Feature(s) | Applicable Reaction(s) |

|---|---|---|---|

| Monodentate Biaryl Phosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich; promotes fast oxidative addition and reductive elimination. | Suzuki, Buchwald-Hartwig |

| Bidentate Phosphines | BINAP, DPPF | Forms stable complexes, prevents catalyst deactivation. | Buchwald-Hartwig, Suzuki |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form robust catalysts. | Suzuki, Sonogashira |

Reductions and Oxidations of the Sulfonyl Chloride Group and the Thiophene Heterocycle

The sulfonyl chloride and thiophene moieties exhibit distinct reactivities under reductive and oxidative conditions.

Reductions: The sulfonyl chloride group is readily reduced. Mild reducing agents can convert it to the corresponding sulfinic acid or, with more potent reagents like lithium aluminum hydride, to the thiol, (thiophen-3-yl)methanethiol. The thiophene ring is aromatic and generally resistant to reduction, but catalytic hydrogenation under forcing conditions (e.g., using Raney Nickel) can lead to desulfurization and reduction of the carbon chain. Milder, selective methods can reduce the thiophene ring to dihydrothiophene or fully saturate it to tetrahydrothiophene. researchgate.net

Oxidations: The sulfur atom in the sulfonyl chloride is already in its highest oxidation state (+6) and is inert to further oxidation. The thiophene ring, however, can be oxidized. wikipedia.org Oxidation typically occurs at the sulfur atom, yielding a thiophene S-oxide as an intermediate. nih.govnih.gov These S-oxides are often unstable and can be trapped or may dimerize via a Diels-Alder reaction. wikipedia.orgnih.gov Further oxidation leads to the corresponding thiophene S,S-dioxide (sulfone). researchgate.netnih.gov The choice of oxidant (e.g., m-CPBA, hydrogen peroxide with a catalyst like methyltrioxorhenium(VII)) is critical for controlling the extent of oxidation. nih.gov In some cases, oxidation can also occur at the C=C double bond, leading to an epoxide intermediate that can rearrange. wikipedia.orgnih.gov This reactivity is relevant to the metabolism of certain thiophene-containing drugs. nih.gov

Table 3: Summary of Redox Reactions

| Transformation | Moiety | Typical Reagent(s) | Product |

|---|---|---|---|

| Reduction | Sulfonyl Chloride | Zn/HCl or Na₂SO₃ | (Thiophen-3-yl)methanesulfinic acid |

| Reduction | Sulfonyl Chloride | LiAlH₄ | (Thiophen-3-yl)methanethiol |

| Reduction | Thiophene Ring | H₂ / Pd/C or Raney Ni | Tetrahydrothiophene derivative or desulfurized alkane |

| Oxidation | Thiophene Ring (Sulfur) | m-CPBA (1 equiv.) | This compound S-oxide |

| Oxidation | Thiophene Ring (Sulfur) | m-CPBA (>2 equiv.) or H₂O₂/CH₃ReO₃ | This compound S,S-dioxide |

Rearrangement Reactions and Pericyclic Transformations of Derived Species

Species derived from this compound can undergo various rearrangement and pericyclic reactions, leading to significant structural modifications.

Rearrangement Reactions: Thiophene derivatives can participate in several types of rearrangements. For instance, the photoisomerization of thiophenes can produce Dewar thiophenes, which are bicyclic, non-aromatic isomers. nih.gov These strained structures can undergo thermal walk rearrangements. nih.gov Another notable transformation is the aromatic Cope rearrangement, which involves the nih.govnih.gov-sigmatropic rearrangement of an allyl-substituted thiophene. acs.org Introducing an allyl group at the C2 position of the thiophene ring could set the stage for such a rearrangement upon heating or catalysis.

Pericyclic Transformations: Pericyclic reactions are a powerful class of concerted reactions for ring formation. unime.it The thiophene S,S-dioxides, formed from the oxidation of the thiophene ring, are excellent dienes in Diels-Alder [4+2] cycloaddition reactions. They can react with various dienophiles, followed by the extrusion of sulfur dioxide, to form new six-membered carbocyclic rings. This serves as a valuable method for constructing complex polycyclic systems. Additionally, recent research has explored intramolecular 6π-electrocyclization reactions of thiophene derivatives to synthesize axially chiral benzothiophene structures. rsc.org These transformations highlight the potential of the thiophene core as a building block in stereoselective synthesis.

Advanced Applications in Organic Synthesis and Chemical Materials Science

Role as a Versatile Reagent and Building Block in Complex Organic Synthesis

(Thiophen-3-yl)methanesulfonyl chloride serves as a highly valuable and versatile reagent in the field of organic synthesis. Its utility stems from the presence of the reactive sulfonyl chloride group (-SO₂Cl) attached to a thiophene-containing methyl backbone. This functional group acts as a powerful electrophile, readily reacting with a wide array of nucleophiles. The thiophene (B33073) ring itself is a privileged heterocyclic scaffold, frequently incorporated into complex molecules due to its unique electronic properties and biological significance. rroij.comnih.gov

The primary role of this compound is to introduce the (thiophen-3-yl)methylsulfonyl moiety into target molecules. This reaction is analogous to that of simpler sulfonyl chlorides like methanesulfonyl chloride. wikipedia.org The process typically involves reaction with alcohols to form sulfonate esters (methanesulfonates) or with primary and secondary amines to yield sulfonamides. wikipedia.org These reactions are fundamental in creating more complex molecular architectures, where the thiophene unit can be further modified or can impart specific properties to the final compound. The sulfonyl group can also act as a good leaving group in certain substitution and elimination reactions, further extending its synthetic utility. arkema.com

The compound's structure allows chemists to leverage the well-established chemistry of both the thiophene ring and the sulfonyl chloride functional group. Thiophenes are known to undergo various transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions, enabling the construction of intricate molecular frameworks. nih.govresearchgate.net Therefore, this compound is not merely a simple sulfonating agent but a bifunctional building block that provides a reactive site for immediate bond formation while embedding a versatile heterocyclic core for subsequent synthetic elaborations.

Table 1: Key Reactions of this compound

| Reactant Type | Product | Bond Formed | Significance |

|---|---|---|---|

| Alcohols (R-OH) | Sulfonate Ester | R-O-SO₂ | Protecting group, intermediate for substitution reactions |

| Amines (R-NH₂) | Sulfonamide | R-NH-SO₂ | Creation of stable, biologically active scaffolds |

| Nucleophiles | Varied | Nu-SO₂ | Introduction of the thiophene moiety for further functionalization |

Precursor for the Construction of Diverse Heterocyclic Architectures

The reactivity of this compound makes it an excellent precursor for synthesizing a variety of more complex heterocyclic systems. researchgate.netekb.eg The sulfonamide linkage formed from its reaction with amines is particularly stable and has been widely exploited to build larger, multi-ring structures. wikipedia.org By choosing a diamine or an amine that contains another reactive functional group, chemists can initiate cyclization reactions to form new rings, effectively using the thiophene derivative as a cornerstone for the new architecture. ekb.egresearchgate.net

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, as this functional group is present in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. nih.govresearchgate.netnih.gov this compound is a key reagent for creating novel sulfonamides that incorporate a thiophene ring. The reaction with a primary or secondary amine, typically in the presence of a non-nucleophilic base, proceeds efficiently to yield the corresponding N-substituted (thiophen-3-yl)methanesulfonamide. wikipedia.orgmdpi.com

The significance of this application lies in the ability to generate extensive libraries of new chemical entities for drug discovery. Researchers can systematically vary the amine component to explore how different substituents affect the biological activity of the resulting sulfonamide. The thiophene moiety is often used as a bioisostere for a benzene (B151609) ring, meaning it can replace a benzene ring in a known drug molecule without losing biological activity, sometimes even enhancing it or improving the pharmacokinetic profile. rroij.com The development of new sulfonamide derivatives containing biologically active moieties remains an active area of research. semanticscholar.org

In the realm of materials science, thiophene-based oligomers and polymers are renowned for their semiconducting properties, making them essential components in organic electronic devices. juniperpublishers.comnottingham.ac.uk this compound can be used to synthesize monomers for the creation of sulfonyl-functionalized polythiophenes. Alternatively, it can be used to modify existing thiophene oligomers. The introduction of a sulfonyl group onto the thiophene backbone significantly alters the polymer's electronic characteristics.

The sulfonyl group is strongly electron-withdrawing, which lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the conjugated system. juniperpublishers.com This tuning of electronic properties is critical for designing materials with specific charge-transport characteristics required for devices like organic field-effect transistors (OFETs) and organic solar cells. researchgate.netnih.gov Furthermore, the sulfonyl group can influence the polymer's solubility and solid-state packing, which are crucial factors for device fabrication and performance. nih.gov The synthesis of such polymers often involves metal-catalyzed cross-coupling reactions where the thiophene unit of the monomer is polymerized. juniperpublishers.com

Utilization in the Preparation of Advanced Functional Materials

The unique combination of a reactive sulfonyl chloride handle and an electronically active thiophene ring makes this compound a valuable precursor for advanced functional materials. These materials are designed to perform specific tasks in various technological applications, from coloring textiles to enabling next-generation electronics.

Thiophene-based azo dyes are a significant class of colorants known for their bright hues and good fastness properties when applied to synthetic fibers like polyester. sapub.orgresearchgate.net The thiophene ring serves as a heterocyclic component that can replace traditional carbocyclic systems, often leading to a deepening of the color (a bathochromic shift). sapub.org

This compound can be utilized in the synthesis of such dyes. After converting the sulfonyl chloride to a more stable group, such as an amine via a sulfonamide intermediate, the thiophene ring can be diazotized and coupled with other aromatic compounds to form the characteristic azo (-N=N-) linkage that defines these dyes. The sulfonyl group or its derivatives appended to the thiophene ring can act as an auxochrome, modifying the dye's color and its affinity for the fabric. sapub.org Dyes derived from negatively substituted thiophenes, such as those containing acyl or sulfonyl groups, have been developed for applications including heat transfer printing. sapub.org

The most prominent application of advanced thiophene derivatives is in organic electronics and optoelectronics. researchgate.net Thiophene-based conjugated polymers and small molecules are foundational materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and OFETs. researchgate.nettaylorfrancis.com These materials combine the processability of plastics with the electronic properties of semiconductors. juniperpublishers.com

This compound is a building block for creating monomers that can be polymerized into high-performance semiconducting materials. nih.gov The incorporation of the electron-withdrawing methylsulfonyl group allows for precise tuning of the material's band gap and energy levels, which is essential for controlling charge injection and transport in electronic devices. juniperpublishers.com For example, lowering the HOMO level can improve the material's stability in air and its voltage output in a solar cell. juniperpublishers.com The ability to create a diverse range of thiophene-based structures through versatile synthetic routes is a key driver of innovation in flexible and large-area optoelectronic devices. taylorfrancis.com

Table 2: Applications in Advanced Functional Materials

| Application Area | Role of this compound | Resulting Material | Key Property |

|---|---|---|---|

| Dye Chemistry | Precursor to thiophene-containing dye components | Thiophene Azo Dyes | Tunable color, high fastness sapub.orgresearchgate.net |

| Organic Electronics | Building block for functionalized monomers | Sulfonyl-Modified Polythiophenes | Tuned HOMO/LUMO levels, improved charge transport juniperpublishers.comnih.gov |

| Optoelectronics | Precursor for semiconducting small molecules and polymers | π-Conjugated Functional Materials | Solution processability, tailored electro-optical properties taylorfrancis.com |

Catalytic Applications and Design of Novel Ligands based on this compound Derivatives

The functional versatility of the thiophene ring, combined with the coordinating ability of the sulfonyl group, makes this compound a valuable scaffold for the development of novel ligands in catalysis. Derivatives of this compound, particularly (thiophen-3-yl)methanesulfonamides, can be designed to chelate various metal ions, creating catalysts for a range of organic transformations. The design principles often focus on introducing additional coordinating atoms (like nitrogen or oxygen) to form multidentate ligands, which can create a well-defined chiral environment around a metal center for asymmetric catalysis.

While direct catalytic applications of ligands derived specifically from this compound are an emerging area of research, the broader class of thiophene derivatives has been successfully employed in the design of sophisticated ligands. A prominent example is in the field of asymmetric oxidation, where chiral ligands based on thiophene aldehydes have been synthesized to create effective catalysts.

A study in this area focused on developing new tridentate Schiff base ligands derived from thiophene-2-carbaldehyde (B41791) and its substituted analogs. These ligands were then used to form in-situ vanadium complexes for the asymmetric oxidation of sulfides to chiral sulfoxides, an important transformation in pharmaceutical synthesis. researchgate.netresearchgate.net The design of these ligands leverages the rigid structure of the thiophene ring to create a specific chiral pocket around the vanadium center.

The general synthesis of these thiophene-based Schiff base ligands involves the condensation of a thiophene aldehyde with a chiral amino alcohol. This modular approach allows for the tuning of steric and electronic properties of the ligand to optimize catalyst performance.

The effectiveness of these thiophene-derived ligands in catalysis is demonstrated by the results obtained in the asymmetric oxidation of thioanisole, as detailed in the table below.

Table 1: Performance of Thiophene-Derived Vanadium Catalysts in Asymmetric Sulfide (B99878) Oxidation

| Ligand Precursor (Thiophene Aldehyde) | Chiral Amino Alcohol | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 3-Hydroxythiophene-2-carbaldehyde | (S)-tert-leucinol | 85 | 71 |

| 3-Hydroxy-5-methylthiophene-2-carbaldehyde | (S)-tert-leucinol | 80 | 75 |

| 3-Hydroxy-5-phenylthiophene-2-carbaldehyde | (S)-tert-leucinol | 91 | 72 |

| 3-Methoxythiophene-2-carbaldehyde | (S)-tert-leucinol | 78 | 65 |

This table is generated based on data reported in studies on asymmetric sulfide oxidation using thiophene-based ligands. researchgate.netresearchgate.net

These findings underscore the potential of the thiophene moiety as a core component in ligand design. The principles from this research can be extrapolated to the design of novel ligands starting from this compound. By converting the sulfonyl chloride into a variety of sulfonamides bearing other coordinating groups (e.g., pyridyl, hydroxyl, or amino functionalities), a new class of bidentate or tridentate ligands could be accessed.

For instance, reacting this compound with a chiral amino alcohol could yield a sulfonamide ligand that is structurally analogous to the Schiff base ligands discussed. The sulfonamide nitrogen and the oxygen from the hydroxyl group could then coordinate to a metal center. The thiophene ring would provide steric bulk and an electronically tunable backbone, influencing the catalytic activity and selectivity.

The coordination chemistry of sulfonamides with metal ions is well-established, with numerous examples of metal complexes formed from sulfonamide-derived ligands. sciencepg.com These complexes have found applications in various fields, including medicinal chemistry and catalysis. sciencepg.com The integration of the thiophene scaffold with the sulfonamide chelating unit represents a promising, albeit underexplored, strategy for developing novel catalysts for a wide array of organic reactions, including hydrogenations, cross-coupling reactions, and other asymmetric transformations. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Experimental ¹H NMR data for (Thiophen-3-yl)methanesulfonyl chloride is not currently available in the reviewed literature. This analysis would be crucial for identifying the chemical environment of the protons on the thiophene (B33073) ring and the methylene (B1212753) group.

Specific ¹³C NMR data for this compound has not been reported. This technique would be essential for determining the number and types of carbon atoms within the molecule.

No derivatives of this compound featuring fluorine or phosphorus that would necessitate ¹⁹F or ³¹P NMR analysis were found in the literature search.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Experimentally obtained IR spectra for this compound are not available. This analysis would be key to identifying characteristic vibrational frequencies of the sulfonyl chloride and thiophene functional groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

There is no reported mass spectrometry data for this compound. Mass spectrometry would be vital for confirming the molecular weight and understanding the fragmentation pathways of the molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination

A crystal structure for this compound has not been published. X-ray crystallography would provide unambiguous proof of its three-dimensional structure in the solid state.

Chromatographic Techniques for Purity Assessment and Separation of Isomers

The purity of this compound is crucial for its application in chemical synthesis, necessitating the use of reliable analytical methods for its determination and for the separation of potential isomers. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for assessing the purity of chemical compounds and resolving isomeric mixtures. While specific validated methods for this compound are not extensively documented in publicly available literature, established principles and methods for analogous thiophene derivatives and sulfonyl chlorides can be applied to develop effective analytical protocols.

High-Performance Liquid Chromatography (HPLC) offers a versatile platform for the analysis of moderately polar and thermally labile compounds like sulfonyl chlorides. For the purity assessment of this compound, a reverse-phase HPLC method would be a suitable starting point. This typically involves a non-polar stationary phase, such as a C18 or C8 bonded silica column, and a polar mobile phase.

The separation of positional isomers, such as (Thiophen-2-yl)methanesulfonyl chloride and this compound, can be challenging due to their similar physical and chemical properties. However, HPLC has been successfully employed for the separation of various positional isomers of thiophene-based compounds nih.govnih.gov. The differential interaction of the isomers with the stationary phase, influenced by subtle differences in polarity and steric hindrance, can be exploited to achieve separation. Method development would involve the optimization of the mobile phase composition, typically a mixture of water and an organic modifier like acetonitrile or methanol (B129727), and may include the use of additives such as acids (e.g., trifluoroacetic acid) to improve peak shape and resolution.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | ~230-250 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical set of starting conditions for method development and is based on common practices for similar compounds.

Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is another powerful technique for the analysis of volatile and thermally stable compounds. Given that sulfonyl chlorides can be sensitive to high temperatures, careful optimization of the GC conditions is necessary to prevent on-column degradation. A GC-MS method would provide not only quantitative information about the purity of this compound but also structural information from the mass spectrum, aiding in the identification of impurities and isomers.

For the separation of isomers, a capillary column with a suitable stationary phase, such as a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane), would be appropriate. The separation is based on the differences in the boiling points and interactions of the isomers with the stationary phase. The temperature program of the GC oven is a critical parameter to optimize for achieving baseline separation of the isomers.

Table 2: Suggested GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C (with careful optimization to avoid degradation) |

| Oven Program | Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 40-400 m/z |

This table provides a general set of GC-MS conditions that would serve as a starting point for the analysis of this compound and its isomers.

In addition to HPLC and GC, Thin-Layer Chromatography (TLC) can be a valuable tool for rapid purity assessment and reaction monitoring during the synthesis of this compound. It can provide a quick indication of the presence of impurities and help in the selection of appropriate solvent systems for column chromatography purification.

The successful application of these chromatographic techniques would enable the accurate determination of the purity of this compound and the effective separation of its isomers, which is essential for ensuring the quality and consistency of the compound in its downstream applications.

Computational and Theoretical Investigations of Thiophen 3 Yl Methanesulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the distribution of electrons within a molecule and how this distribution governs its chemical behavior. For (Thiophen-3-yl)methanesulfonyl chloride, methods like Density Functional Theory (DFT) can be utilized to explore its electronic landscape and predict its reactivity.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. orientjchem.org A smaller gap generally suggests higher reactivity. researchgate.net

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, making this part of the molecule susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered around the highly electronegative oxygen and chlorine atoms of the sulfonyl chloride group, designating the sulfur atom as the principal electrophilic site, prone to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties of this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -7.25 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.10 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 6.15 | Indicator of chemical reactivity and kinetic stability. |

Note: The values presented in this table are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific quantum chemical calculations.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution on the surface of a molecule. This technique is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an ESP map, regions of negative potential are typically colored red, indicating an excess of electron density, while regions of positive potential are colored blue, indicating a deficiency of electron density.

For this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the sulfonyl group and a significant positive potential around the sulfur atom and the hydrogen atoms of the methylene (B1212753) bridge. The thiophene ring would exhibit a moderately negative potential due to the electron-donating nature of the sulfur heteroatom and the delocalized π-system. This charge distribution reinforces the notion of the sulfur atom as the primary electrophilic center for nucleophilic substitution reactions. mdpi.com

Table 2: Hypothetical Mulliken Atomic Charges on Key Atoms of this compound

| Atom | Hypothetical Mulliken Charge (a.u.) |

| S (sulfonyl) | +1.20 |

| O1 (sulfonyl) | -0.65 |

| O2 (sulfonyl) | -0.65 |

| Cl | -0.25 |

| C (methylene) | -0.15 |

| S (thiophene) | -0.10 |

Note: The values in this table are hypothetical and serve to illustrate the expected charge distribution. Precise values are obtained from quantum chemical calculations.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry allows for the a priori prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of a compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govnih.govmdpi.com These predictions are based on calculating the magnetic shielding tensors for each nucleus. The calculated shifts can then be compared with experimental data to confirm the structure of the synthesized compound. For instance, the protons on the thiophene ring are expected to appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing sulfonyl chloride group.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be computed. znaturforsch.comnasa.gov These calculations help in assigning the observed absorption bands to specific molecular vibrations. For this compound, strong characteristic bands would be predicted for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically appearing in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - Thiophene H2 | 7.65 | 7.62 |

| ¹H NMR (δ, ppm) - Thiophene H4 | 7.20 | 7.18 |

| ¹H NMR (δ, ppm) - Thiophene H5 | 7.50 | 7.48 |

| ¹H NMR (δ, ppm) - CH₂ | 5.10 | 5.08 |

| ¹³C NMR (δ, ppm) - C=S (Thiophene) | 128.5 | 128.2 |

| IR Frequency (cm⁻¹) - S=O asym. stretch | 1385 | 1382 |

| IR Frequency (cm⁻¹) - S=O sym. stretch | 1175 | 1172 |

Note: The predicted values are hypothetical examples to illustrate the utility of computational prediction in spectroscopy.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and reaction energetics that are often difficult to probe experimentally.

Transition State Analysis and Reaction Barrier Determination

For reactions involving this compound, such as nucleophilic substitution at the sulfur atom, computational methods can be used to locate the transition state structure. mdpi.com The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism of the reaction. By calculating the energy of the reactants and the transition state, the activation energy barrier for the reaction can be determined. A lower activation energy implies a faster reaction rate. For a typical Sₙ2 reaction at the sulfonyl sulfur, the transition state would involve the incoming nucleophile and the leaving chloride group simultaneously bonded to the sulfur atom in a trigonal bipyramidal geometry.

Reaction Coordinate Mapping and Pathway Optimization

Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) analysis, involves tracing the minimum energy path from the transition state down to the reactants and products. This confirms that the located transition state indeed connects the desired reactants and products. By mapping the entire reaction pathway, one can gain a comprehensive understanding of the energy profile of the reaction, including the presence of any intermediates. This level of detail is essential for a complete understanding of the reaction mechanism and for designing more efficient synthetic routes.

Table 4: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.5 |

| Products | -10.2 |

Note: These energy values are illustrative for a hypothetical Sₙ2 reaction with a generic nucleophile.

Structure-Reactivity Relationship Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and other predictive modeling techniques are powerful tools in computational chemistry for understanding how the chemical structure of a compound influences its reactivity. nih.gov For a molecule like this compound, these studies would be invaluable.

A theoretical QSAR study on thiophene derivatives, for instance, has successfully established models with significant statistical quality and predictive ability, achieving high correlation coefficients. nih.gov Such models are instrumental in identifying the key structural factors responsible for a compound's activity. nih.gov By applying similar methodologies to this compound, researchers could predict its reactivity towards various nucleophiles, its stability under different conditions, and its potential biological activity.

Predictive models for the reactivity of sulfonyl chlorides, in general, have been developed to understand their reaction mechanisms and to discover compounds with exceptional potency. These models often rely on a combination of quantum chemical calculations and statistical analysis to correlate molecular descriptors with observed reactivity. For this compound, such studies could predict its propensity to undergo reactions like nucleophilic substitution, which is characteristic of sulfonyl chlorides.

Table 1: Hypothetical Predictive Modeling Parameters for this compound

| Descriptor Category | Potential Descriptors for Predictive Modeling | Predicted Influence on Reactivity |

| Electronic | Mulliken Charges, Dipole Moment, HOMO-LUMO Gap | The electrophilicity of the sulfur atom in the sulfonyl chloride group would be a key determinant of reactivity. A lower LUMO energy would suggest higher reactivity towards nucleophiles. |

| Steric | Molecular Volume, Surface Area, Steric Hindrance Parameters | The accessibility of the sulfonyl chloride group to incoming nucleophiles would be influenced by the orientation of the thiophene ring and the methylene linker. |

| Topological | Molecular Connectivity Indices, Wiener Index | These descriptors can capture the overall shape and branching of the molecule, which can indirectly influence its reactivity and intermolecular interactions. |

This table is illustrative and based on general principles of reactivity for sulfonyl chlorides and thiophene derivatives. Specific values would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and how it interacts with its environment. For this compound, MD simulations would be crucial for understanding its three-dimensional structure and its interactions with solvents or biological macromolecules.

Computational studies on related thiophene compounds have utilized MD simulations to investigate intermolecular interactions. mdpi.com These studies have highlighted the dominant role of van der Waals dispersion forces in the stabilization of thiophene-containing dimers. mdpi.com For this compound, MD simulations could reveal the preferred conformations of the molecule, particularly the rotational freedom around the C-S and S-Cl bonds.

Furthermore, simulations can elucidate the nature of non-covalent interactions, such as hydrogen bonding and π-stacking, which are critical in determining the physical and chemical properties of molecular systems. nih.gov For example, the sulfur atom in the thiophene ring can participate in hydrogen bonding, which can influence its solubility and binding affinity to other molecules. nih.gov

Table 2: Potential Intermolecular Interactions of this compound Investigated by Molecular Dynamics

| Interaction Type | Potential Interacting Partners | Significance |

| Hydrogen Bonding | Protic solvents (e.g., water, alcohols), biological residues (e.g., amino acid side chains) | The oxygen atoms of the sulfonyl group and the sulfur atom of the thiophene ring could act as hydrogen bond acceptors, influencing solubility and biomolecular interactions. |

| π-π Stacking | Aromatic rings of other molecules or itself (dimerization) | The thiophene ring can engage in π-π stacking interactions, which are important for crystal packing and interactions with aromatic residues in proteins. |

| Dipole-Dipole Interactions | Polar molecules | The sulfonyl chloride group imparts a significant dipole moment to the molecule, leading to strong dipole-dipole interactions. |

| van der Waals Forces | All molecules | These non-specific interactions contribute to the overall stability of molecular assemblies and condensed phases. |

This table outlines potential interactions that could be explored through molecular dynamics simulations. The strength and nature of these interactions would be quantified through such studies.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards environmental responsibility necessitates the development of green synthetic methods for producing sulfonyl chlorides. Traditional routes often rely on harsh and hazardous reagents like thionyl chloride, chlorosulfonic acid, or chlorine gas, generating significant toxic waste. organic-chemistry.orgsemanticscholar.org Future research will focus on creating cleaner, safer, and more atom-economical pathways.

Key strategies in this area include:

Bleach-Mediated Oxidative Chlorosulfonation: This approach uses household bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts, which are readily prepared from alkyl halides and thiourea (B124793). organic-chemistry.org This method is simple, environmentally friendly, and uses easily accessible reagents. organic-chemistry.org

N-Chlorosuccinimide (NCS) as a Chlorinating Agent: Utilizing NCS for the chlorosulfonation of S-alkylisothiourea salts presents a convenient and eco-friendly alternative. organic-chemistry.orgthieme-connect.com The reaction proceeds under mild conditions, and in large-scale syntheses, the water-soluble byproduct, succinimide, can be recycled back into NCS, making the process sustainable. organic-chemistry.orgthieme-connect.comresearchgate.net

Alternative Oxidants: The use of oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in sustainable solvents such as water or ethanol (B145695) is a promising green strategy. rsc.org This process often features simple, solvent-free workups, enhancing its practicality. rsc.org

Metal-Free Synthesis: An environmentally benign, metal-free synthesis of sulfonyl chlorides from thiols has been developed using ammonium nitrate and an aqueous solution of HCl with oxygen as the terminal oxidant. semanticscholar.org This method significantly reduces solvent use compared to traditional isolation techniques. semanticscholar.org

| Green Reagent System | Starting Material | Key Advantages |

| N-Chlorosuccinimide (NCS) / HCl | S-Alkylisothiourea Salts | Mild conditions, recyclable byproduct, operationally simple. organic-chemistry.orgthieme-connect.com |

| Sodium Hypochlorite (Bleach) | S-Alkylisothiourea Salts | Environmentally friendly, uses readily accessible reagents, high yields. organic-chemistry.org |

| Sodium Dichloroisocyanurate Dihydrate | Thiols | General, mild, allows for use of sustainable solvents (water, EtOH). rsc.org |

| Ammonium Nitrate / HCl / O₂ | Thiols | Metal-free, reduced solvent use, oxygen as terminal oxidant. semanticscholar.org |

| Hydrogen Peroxide / Thionyl Chloride | Thiols | Highly reactive, rapid reaction times, minimal byproducts. organic-chemistry.orgorganic-chemistry.org |

Exploration of Unprecedented Reactivity Patterns and Transformative Methodologies

(Thiophen-3-yl)methanesulfonyl chloride is a versatile building block, and future research will continue to uncover novel reactivity patterns. As a source of sulfonyl groups, it is integral to constructing various molecules. thieme-connect.comresearchgate.net Investigations into its reactions with a wider range of unsaturated compounds, including alkenes, alkynes, and imines, could lead to new synthetic transformations like annulations, sulfonylation, and arylation.

The reactivity of the thiophene (B33073) ring itself offers further avenues for exploration. The ring readily undergoes electrophilic aromatic substitution, such as sulfonation and halogenation, with a higher reactivity than benzene (B151609). nih.gov Understanding and controlling the regioselectivity of these reactions on substituted thiophene sulfonyl chlorides is a key area for future study. Furthermore, the development of cascade reactions, which involve multiple bond-forming events in a single step, could provide highly efficient routes to complex sulfur-containing heterocycles. ijarst.in

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of automated and continuous flow technologies is set to revolutionize the synthesis of sulfonyl chlorides. Traditional batch production of these compounds can be hazardous due to highly exothermic reactions and the use of corrosive reagents. rsc.orgnih.gov Flow chemistry offers superior control over reaction parameters, significantly improving safety and efficiency. rsc.org

Key advantages and research directions include:

Enhanced Safety and Control: Continuous flow reactors can safely handle highly exothermic processes by ensuring efficient heat exchange and minimizing the volume of hazardous reagents at any given time. rsc.orgnih.gov This circumvents the risk of thermal runaway associated with batch processes. rsc.org

Improved Yield and Purity: Flow chemistry enables precise control over residence time, temperature, and stoichiometry, often leading to higher yields and purities. For example, a continuous flow protocol for sulfonyl chloride synthesis using 1,3-dichloro-5,5-dimethylhydantoin (DCH) achieved a very high space–time yield of 6.7 kg L⁻¹ h⁻¹. rsc.org

Scalability and Automation: Automated continuous systems, employing multiple continuous stirred-tank reactors (CSTRs) and integrated filtration, can produce multi-hundred-gram quantities of aryl sulfonyl chlorides. mdpi.comresearchgate.net The introduction of process automation leads to significant improvements in consistency, reliability, and spacetime yield compared to batch methods. mdpi.comresearchgate.net

A comparison of batch versus continuous flow synthesis for aryl sulfonyl chlorides highlights the benefits of the latter approach.

| Parameter | Optimized Batch Process | Continuous Flow Process |

| Output | ~65 g in 6.5 h | ~500 g in 12 h |

| Spacetime Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ |

| Data derived from a study on scalable production of aryl sulfonyl chlorides. mdpi.com |

Future work will focus on developing more sophisticated automated platforms that integrate synthesis, purification, and real-time analysis for on-demand production of this compound and its derivatives.

Design and Synthesis of Advanced Functionalized Thiophene Derivatives with Tailored Reactivity Profiles

This compound is a gateway to a vast chemical space of advanced functionalized thiophene derivatives. Thiophene-based materials are crucial in the development of organic optoelectronics due to their unique electronic properties, weaker aromaticity compared to benzene, and potential for sulfur-sulfur interactions in the solid state. acs.orgacs.org

Future research will leverage this precursor to create novel materials with specific, tailored properties for applications in:

Organic Electronics: Designing and synthesizing new small-molecule optoelectronic materials based on thiophene building blocks for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.orgcmu.edu

Medicinal Chemistry: The thiophene nucleus is a key scaffold in many pharmacologically active compounds. researchgate.netpharmaguideline.com New derivatives can be synthesized and evaluated for a range of biological activities. semanticscholar.org

Complex Architectures: The discovery of chain-growth polymerization mechanisms has expanded the scope for synthesizing novel thiophene-based polymers with tailored architectures and controlled molecular weights. nih.gov This allows for the creation of advanced materials like conjugated block copolymers and end-functionalized polymers. nih.gov

The synthesis of these advanced derivatives often involves cross-coupling reactions, direct C-H arylation, and multicomponent reactions to build complexity from the initial thiophene scaffold. nih.govorganic-chemistry.org

Application of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Insight

A deeper understanding of reaction mechanisms is critical for process optimization, and advanced spectroscopic techniques are invaluable tools for achieving this. In-situ reaction monitoring provides real-time data, allowing chemists to observe transient intermediates and understand reaction kinetics without the need for offline sampling, which can be problematic for reactive species like sulfonyl chlorides. mt.commt.com

Future applications in the study of this compound reactions will involve:

Real-Time Profiling: Using technologies like in-situ Fourier-transform infrared spectroscopy (FTIR), such as ReactIR™, to continuously monitor the concentration of reactants, intermediates, and products throughout a reaction. mt.com This provides a detailed "molecular video" of the chemical process.

Kinetic and Mechanistic Studies: The data gathered from in-situ spectroscopy can be used to develop rigorous kinetic models of the reaction. spectroscopyonline.com This insight is crucial for understanding the reaction pathway, identifying rate-limiting steps, and optimizing conditions for yield and selectivity.

Process Optimization and Control: In an industrial setting, in-situ monitoring can be used to track reaction progress in real-time, ensuring consistency and identifying any deviations from the desired process, thereby improving the robustness of the synthesis for scale-up and production. mt.commt.com

By combining these advanced analytical methods with the synthetic innovations outlined above, researchers can accelerate the development of new processes and applications for this compound.

Q & A

Basic Research Questions

Q. What are the critical safety precautions when handling (Thiophen-3-yl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Use a respirator certified for organic vapors if local exhaust ventilation is insufficient .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors. Ensure static pressure is maintained to prevent vapor escape .

- Toxicity Mitigation : Avoid skin contact; in case of exposure, immediately rinse with water for 15 minutes and seek medical attention .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer :

- Temperature : Store in a cool, dry place (≤25°C) away from direct sunlight to minimize thermal decomposition .

- Container : Use glass containers with airtight, corrosion-resistant seals. Avoid plastic due to potential reactivity .

- Incompatibilities : Separate from strong oxidizers (e.g., peroxides, nitrates) and bases to prevent exothermic reactions .

Q. What first-aid measures are recommended for dermal or ocular exposure to this compound?

- Methodological Answer :

- Dermal Exposure : Immediately remove contaminated clothing and wash skin with soap and water for 15 minutes. Apply a neutralizing agent (e.g., polyethylene glycol) if available .

- Ocular Exposure : Flush eyes with lukewarm water or saline solution for at least 20 minutes. Use an eyewash station and seek urgent medical care .

Advanced Research Questions

Q. What synthetic strategies are effective for incorporating this compound into heterocyclic systems?

- Methodological Answer :

- Nucleophilic Substitution : React with amines (e.g., carbazolyldiamine) in anhydrous THF under argon, using triethylamine (Et₃N) to scavenge HCl .

- Catalysis : Employ Pd(PPh₃)₄ or ABC catalysts to facilitate coupling reactions with thiophene derivatives. Optimize equivalents (typically 1:1.2 for sulfonyl chloride:amine) .

- Workup : Quench with aqueous HCl, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can conflicting data on the hydrolysis kinetics of sulfonyl chlorides be resolved in mechanistic studies?

- Methodological Answer :

- Controlled Hydrolysis Experiments : Conduct pH-dependent studies in buffered solutions (pH 2–12) at 25°C. Monitor hydrolysis via LC-MS or NMR to track parent compound degradation .

- Competing Pathways : Compare hydrolysis rates of this compound with methanesulfonyl chloride (slow hydrolysis due to steric hindrance) and thionyl chloride (rapid hydrolysis to SO₂/HCl) .

- Computational Modeling : Use DFT calculations to assess activation energies for hydrolysis pathways, correlating with experimental kinetic data .

Q. What analytical techniques are most reliable for characterizing this compound purity post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.5 ppm) and sulfonyl chloride groups (no direct protons; confirmed via DEPT-135) .

- FT-IR : Validate S=O stretches (1350–1170 cm⁻¹) and C-S bonds (700–600 cm⁻¹) .

- Chromatography :

- HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to detect impurities at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out chlorine isotopic patterns .